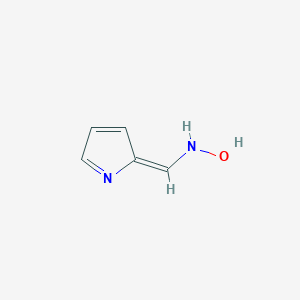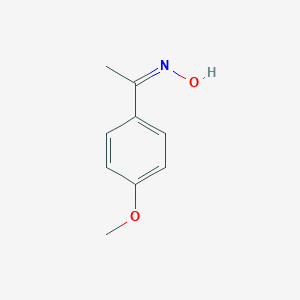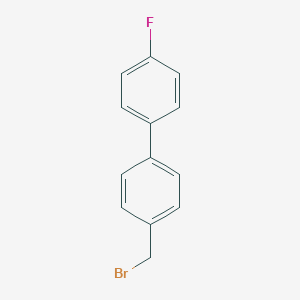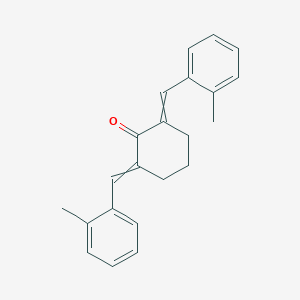![molecular formula C19H14Cl2N4S2 B185712 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine CAS No. 3494-15-3](/img/structure/B185712.png)
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is a chemical compound that has recently gained significant attention in scientific research. This compound is known to have potential applications in the field of drug discovery due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine in lab experiments is its potential to inhibit various enzymes and signaling pathways. This makes it a promising compound for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the toxicity levels of this compound.
Direcciones Futuras
There are several future directions for research on 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine. One direction is to further study its mechanism of action and its potential to inhibit various enzymes and signaling pathways. Another direction is to study its potential toxicity levels and its effects on animal models. Additionally, further research is needed to determine its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Métodos De Síntesis
The synthesis of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine involves a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridazine with sodium methoxide to form 2-methoxy-5-nitropyridazine. The second step involves the reaction of 2-methoxy-5-nitropyridazine with 4-chlorobenzyl mercaptan to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride. The third step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride with sodium sulfide to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide. The final step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide with 4-chlorobenzyl chloride to form 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine.
Aplicaciones Científicas De Investigación
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has potential applications in the field of drug discovery. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains. Additionally, this compound has been tested for its potential to inhibit various enzymes and has shown promising results.
Propiedades
Número CAS |
3494-15-3 |
|---|---|
Nombre del producto |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
Fórmula molecular |
C19H14Cl2N4S2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H14Cl2N4S2/c20-14-5-1-12(2-6-14)9-26-18-16-17(23-11-22-16)19(25-24-18)27-10-13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,23) |
Clave InChI |
HNCRPRCOGKJGGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Otros números CAS |
3494-15-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



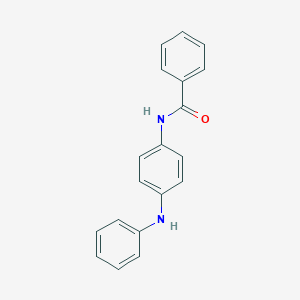
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
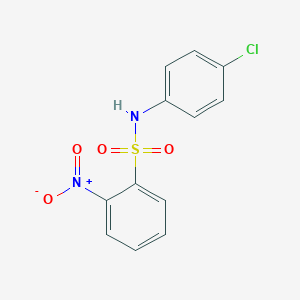
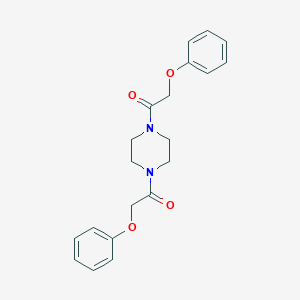
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
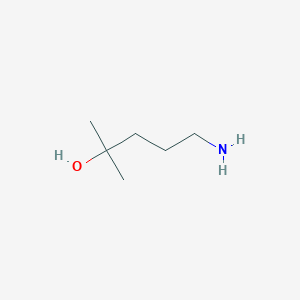
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
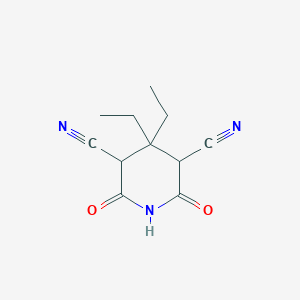
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
